6,8-dichloro-3-{4-[2-(4-methylphenoxy)ethyl]piperazine-1-carbonyl}-2H-chromen-2-one
Description
This compound is a synthetic coumarin derivative featuring a dichlorinated chromen-2-one core fused with a piperazine-carbonyl group and a 4-methylphenoxyethyl substituent. Coumarins are well-known for their diverse pharmacological activities, including anticoagulant, antimicrobial, and anticancer properties . The piperazine moiety introduces conformational flexibility, while the 4-methylphenoxyethyl group may influence lipophilicity and bioavailability .
Properties
IUPAC Name |
6,8-dichloro-3-[4-[2-(4-methylphenoxy)ethyl]piperazine-1-carbonyl]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22Cl2N2O4/c1-15-2-4-18(5-3-15)30-11-10-26-6-8-27(9-7-26)22(28)19-13-16-12-17(24)14-20(25)21(16)31-23(19)29/h2-5,12-14H,6-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGVIDKLGBSPCIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCN2CCN(CC2)C(=O)C3=CC4=CC(=CC(=C4OC3=O)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6,8-dichloro-3-{4-[2-(4-methylphenoxy)ethyl]piperazine-1-carbonyl}-2H-chromen-2-one (CAS Number: 904371-60-4) is a derivative of coumarin, which has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 461.3 g/mol. The structure features a coumarin backbone substituted with piperazine and phenoxy groups, which are known to influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H22Cl2N2O4 |
| Molecular Weight | 461.3 g/mol |
| CAS Number | 904371-60-4 |
Neuroprotective Effects
Recent studies have indicated that coumarin-piperazine derivatives exhibit neuroprotective effects attributed to their antioxidant and anti-inflammatory activities. These compounds have shown promise as acetylcholinesterase inhibitors, which are beneficial in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease .
Anticancer Properties
The compound's anticancer potential has been explored through various in vitro studies. For instance, research on similar coumarin derivatives has demonstrated significant cytotoxicity against different cancer cell lines, inducing apoptosis and causing cell cycle arrest in the G0/G1 phase. This suggests that modifications at specific positions on the coumarin ring can enhance cytotoxic effects .
The biological activity of this compound can be attributed to:
- Receptor Affinity : The piperazine moiety enhances binding affinity to dopamine receptors (D2) and serotonin receptors (5-HT1A and 5-HT2A), which are crucial for mood regulation and neuroprotection .
- Cell Cycle Modulation : Studies have shown that derivatives can cause cell cycle arrest, increasing the proportion of cells in the G0/G1 phase while decreasing those in the S phase, indicating potential for use in cancer therapy .
Study 1: Neuroprotective Activity
In a study investigating the neuroprotective effects of coumarin derivatives, it was found that compounds similar to this compound exhibited significant inhibition of oxidative stress markers in neuronal cell lines. The study concluded that these compounds could potentially mitigate neurodegenerative processes .
Study 2: Anticancer Efficacy
Another study focused on the cytotoxic effects of coumarin-based compounds against various cancer cell lines (B16-F10, HT29, Hep G2). Results indicated that certain derivatives led to apoptosis rates between 40% to 85% and significantly altered cell cycle distributions. The most active compounds showed low necrosis rates, suggesting a targeted mechanism of action .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine-Modified Coumarin Derivatives
Table 1: Structural and Functional Comparisons
*Calculated based on analogous structures.
Key Observations :
- Lipophilicity: The 4-methylphenoxyethyl group in the target compound likely increases lipophilicity compared to sulfonyl derivatives (e.g., 6a–e), enhancing membrane permeability .
- Bioactivity : Piperazine-linked coumarins with electron-withdrawing groups (e.g., dichloro, sulfonyl) show enhanced antimicrobial and anticancer activity compared to unsubstituted analogues .
- Structural Flexibility: The HBK series (e.g., HBK15) demonstrates that phenoxyethyl-piperazine hybrids exhibit receptor-binding versatility, particularly in neurological targets .
Dichlorinated Coumarin Analogues
Table 2: Dichloro-Substituted Coumarins
Key Observations :
Piperazine-Containing Pharmacophores
Piperazine derivatives are prevalent in CNS-active drugs (e.g., Pruvanserin Hydrochloride, a serotonin antagonist) due to their conformational adaptability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
